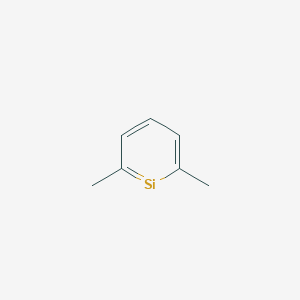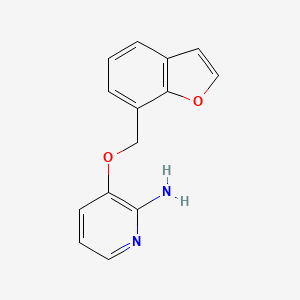
4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimetil-1-(naftaleno-1-il)pent-2-in-1-ona es un compuesto químico conocido por su estructura y propiedades únicas. Se caracteriza por la presencia de un anillo de naftaleno unido a una cadena de pent-2-in-1-ona con dos grupos metilo en la posición 4.
Métodos De Preparación
La síntesis de 4,4-Dimetil-1-(naftaleno-1-il)pent-2-in-1-ona generalmente implica los siguientes pasos:
Rutas sintéticas: Un método común implica la alquilación del naftaleno con un precursor de alquino adecuado en condiciones de Friedel-Crafts. La reacción está catalizada por un ácido de Lewis como el cloruro de aluminio.
Condiciones de reacción: La reacción se lleva a cabo en una atmósfera inerte, a menudo usando solventes como diclorometano o cloroformo. La temperatura se mantiene a un nivel controlado para asegurar la formación del producto deseado.
Métodos de producción industrial: Industrialmente, el compuesto se puede producir utilizando reactores de flujo continuo para optimizar el rendimiento y la pureza. El uso de sistemas automatizados garantiza condiciones de reacción consistentes y escalabilidad.
Análisis De Reacciones Químicas
4,4-Dimetil-1-(naftaleno-1-il)pent-2-in-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar usando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de alcanos o alcoholes.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de naftaleno, facilitadas por reactivos como halógenos o agentes nitrantes.
Reactivos y condiciones comunes: Los reactivos típicos incluyen agentes oxidantes (por ejemplo, KMnO4), agentes reductores (por ejemplo, H2/Pd) y electrófilos (por ejemplo, Br2). Las reacciones a menudo se llevan a cabo bajo temperaturas controladas y atmósferas inertes.
Productos principales: Los productos principales dependen del tipo de reacción. Por ejemplo, la oxidación produce ácidos carboxílicos, mientras que la reducción produce alcoholes o alcanos.
Aplicaciones Científicas De Investigación
4,4-Dimetil-1-(naftaleno-1-il)pent-2-in-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico debido a su estructura química única.
Industria: Encuentra aplicaciones en la producción de productos químicos y materiales especiales, incluidos polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 4,4-Dimetil-1-(naftaleno-1-il)pent-2-in-1-ona implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas y receptores, modulando su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con el crecimiento celular y la apoptosis, convirtiéndolo en un candidato para la investigación anticancerígena.
Comparación Con Compuestos Similares
4,4-Dimetil-1-(naftaleno-1-il)pent-2-in-1-ona se puede comparar con compuestos similares para destacar su singularidad:
Compuestos similares: Compuestos como 4,4-dimetil-1-fenil-pent-2-in-1-ol y 7-isopropenil-1,4a-dimetil-4,4a,5,6,7,8-hexahidro-3H-naftaleno-2-ona comparten similitudes estructurales.
Propiedades
Número CAS |
603126-39-2 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-naphthalen-1-ylpent-2-yn-1-one |
InChI |
InChI=1S/C17H16O/c1-17(2,3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3 |
Clave InChI |
YIFVSAQWKUIIMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)

![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)

![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

